Analgesic-Selective Profile vs. Free Amine Analog
The target compound (NHCOCH₃, n=1) exhibits a distinct analgesic-selective profile characterized by substantially higher analgesic potency in the tail-pinch test relative to its anti-inflammatory activity, in contrast to the free amine analog (NH₂, n=1). The anti-inflammatory activity of the target (relative potency = 0.1 vs. phenylbutazone at 100 mg/kg p.o. = 1) is 7-fold lower than that of the free amine (relative potency = 0.7), while its analgesic activity in the tail-pinch test (relative potency = 0.6 vs. aminopyrine at 300 mg/kg p.o. = 1) is 2-fold higher than the free amine (relative potency = 0.3) [1]. This yields an analgesic/anti-inflammatory ratio of 6.0 for the target, compared to 0.43 for the free amine—a 14-fold difference in pharmacological balance.
| Evidence Dimension | Analgesic-to-anti-inflammatory selectivity ratio (Tail-Pinch / Anti-inflammatory relative potency) |
|---|---|
| Target Compound Data | Anti-inflammatory relative potency = 0.1; Analgesic Tail-Pinch relative potency = 0.6; Ratio = 6.0 |
| Comparator Or Baseline | 2-Aminomethyl-4,5-diphenyloxazole (free amine, NH₂): Anti-inflammatory relative potency = 0.7; Analgesic Tail-Pinch relative potency = 0.3; Ratio = 0.43 |
| Quantified Difference | 14-fold higher analgesic/anti-inflammatory ratio for the target vs. free amine; 2-fold higher absolute analgesic potency (0.6 vs. 0.3) |
| Conditions | Anti-inflammatory: carrageenin-induced paw edema in rats, dose = 0.33 MLD p.o., reference standard = phenylbutazone 100 mg/kg p.o. = 1. Analgesic tail-pinch test: Swiss mice, dose = 0.33 MLD p.o., reference standard = aminopyrine 300 mg/kg p.o. = 1. All data from U.S. Patent 4,020,082 Table I. |
Why This Matters
For research programs seeking analgesic compounds with minimal anti-inflammatory confounding, the target provides a pharmacologically cleaner tool than the free amine, which would introduce significant anti-inflammatory activity at comparable doses.
- [1] Bucciarelli, U. 2-Aminomethyl- and 2-(2-aminoethyl)-substituted 4,5-diphenyloxazoles. U.S. Patent 4,020,082, April 26, 1977. Table I, columns NHCOCH₃ and NH₂ (n=1). View Source
